1-Thia-6-azaspiro[3.4]octanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-6-azaspiro[3.4]octanehydrochloride is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-6-azaspiro[3.4]octanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of p-toluenesulfonamide and tribromo-pentaerythritol, followed by deprotection steps to yield the desired spirocyclic structure . The reaction conditions often include the use of bases such as potassium carbonate or cesium carbonate and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and step-economic routes is essential for large-scale production, which may include enantioselective approaches to obtain the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thia-6-azaspiro[3.4]octanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Thia-6-azaspiro[3.4]octanehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Thia-6-azaspiro[3.4]octanehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of sulfur and nitrogen atoms in its structure allows it to form stable interactions with target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride
- 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride
Comparison: 1-Thia-6-azaspiro[3.4]octanehydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H12ClNS |
---|---|
Molekulargewicht |
165.69 g/mol |
IUPAC-Name |
1-thia-7-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-3-7-5-6(1)2-4-8-6;/h7H,1-5H2;1H |
InChI-Schlüssel |
ALPYFSMYXPPCCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.